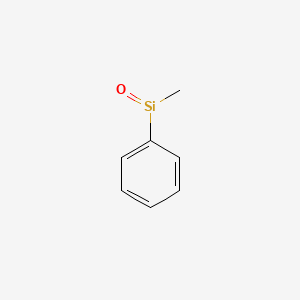

Methyl(phenyl)silanone

Description

Historical Context of Silanone Research and the Challenge of Their Transient Nature

The pursuit of silanones has a long history, with initial postulations dating back to Kipping and Lloyd in 1901. However, their experiments yielded siloxanes, the more stable polymeric or cyclic counterparts. wikipedia.org For over a century, silanones remained elusive, only detected as transient species under specific experimental conditions. wikipedia.org Their extreme reactivity causes them to rapidly oligomerize into siloxanes, making their isolation a formidable challenge. wikipedia.orgwikiwand.com

It was not until 2014 that a stable silanone was successfully synthesized and characterized. wikipedia.org This breakthrough was achieved by employing significant steric shielding and electronic stabilization, in this case, by coordinating the silicon atom to a chromium complex. wikipedia.org The reported Si=O bond length in this landmark compound was 1.526 Å, aligning with theoretical expectations. wikipedia.org Prior to this, all evidence for the existence of silanones came from indirect methods, such as trapping experiments and spectroscopic identification in the gas phase or within an inert matrix at extremely low temperatures. wikipedia.orgthieme-connect.com These early studies, despite not yielding isolable compounds, were crucial in confirming the transient existence of silanones and characterizing their fundamental properties.

Positioning Methyl(phenyl)silanone within the Broader Field of Organosilicon Reactive Intermediates

This compound is a key example of an organosilicon reactive intermediate, a class of short-lived, highly reactive molecules that are crucial in many organosilicon reaction mechanisms. This family of intermediates also includes silylenes (R₂Si:), the silicon analogues of carbenes, and silenes (R₂Si=CR₂), which contain a silicon-carbon double bond. gelest.comlkouniv.ac.in

The chemistry of these intermediates is interconnected. For instance, silylenes can rearrange to form silenes, and the oxidation of silylenes is a known route to generate transient silanones. gelest.comnih.gov The study of methyl(phenyl)silylene, for example, has shown its ability to react with carbon monoxide and phosphine (B1218219) to form acid-base adducts under cryogenic matrix isolation conditions. researchgate.net Silanones themselves are often postulated as intermediates in various reactions, such as the thermal decomposition of silaoxetanes. gelest.com Understanding the properties and reactivity of this compound provides valuable insights into the broader landscape of organosilicon reactive intermediates and their transformation pathways.

| Reactive Intermediate | General Formula | Key Feature |

| Silanone | R₁R₂Si=O | Silicon-oxygen double bond |

| Silylene | R₁R₂Si: | Divalent silicon |

| Silene | R₁R₂Si=CR₃R₄ | Silicon-carbon double bond |

| Disilene | R₁R₂Si=SiR₃R₄ | Silicon-silicon double bond |

Overview of Advanced Research Methodologies Applied to Transient Species

The fleeting nature of reactive intermediates like this compound necessitates specialized experimental techniques for their study. A cornerstone of this research is matrix isolation spectroscopy . nih.govresearchgate.net This method involves trapping the transient species in an inert gas matrix, such as argon, at cryogenic temperatures (typically around 10-12 K). researchgate.net This effectively immobilizes the reactive molecule, preventing its decomposition or oligomerization and allowing for its characterization using spectroscopic methods like infrared (IR) spectroscopy. nih.govresearchgate.netresearchgate.net The vibrational frequencies observed in the IR spectra can then be compared with those predicted by computational methods, such as density functional theory (DFT), to confirm the identity and structure of the isolated species. nih.gov

Gas-phase studies offer another powerful avenue for investigating transient molecules. synchrotron-soleil.frrsc.org Techniques such as flash vacuum pyrolysis can be used to generate the reactive intermediate in the gas phase, which can then be analyzed by methods like photoelectron spectroscopy or mass spectrometry. acs.organr.fr For instance, photoelectron spectroscopy provides an "electronic fingerprint" of a molecule, allowing for the identification of different isomers and reactive species in a complex mixture. synchrotron-soleil.fr Microwave spectroscopy has also been instrumental in determining the precise geometric structure of gas-phase transient species, as demonstrated in the study of H₂SiO. rsc.orgaip.org These advanced methodologies, often used in conjunction with theoretical calculations, are indispensable for elucidating the structure, bonding, and reactivity of elusive molecules like this compound. researchgate.netsynchrotron-soleil.fr

Structure

3D Structure

Properties

CAS No. |

4543-12-8 |

|---|---|

Molecular Formula |

C7H8OSi |

Molecular Weight |

136.22 g/mol |

IUPAC Name |

methyl-oxo-phenylsilane |

InChI |

InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

IXKNJYSAWNJQQY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](=O)C1=CC=CC=C1 |

Related CAS |

9005-12-3 |

Origin of Product |

United States |

Computational and Theoretical Investigations of Methyl Phenyl Silanone

Quantum Chemical Calculations of Electronic Structure and Bonding in Methyl(phenyl)silanone

Quantum chemical calculations have been instrumental in understanding the fleeting nature and reactivity of this compound. This highly reactive intermediate possesses a unique electronic structure centered around the silicon-oxygen double bond.

Theoretical studies reveal that the electronic properties of this compound are largely dictated by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the oxygen atom, reflecting its high nucleophilicity, while the LUMO is centered on the silicon atom, indicating its electrophilic character. This significant HOMO-LUMO energy gap contributes to the compound's inherent instability. wikipedia.org

The electron density distribution in this compound is highly polarized. wikipedia.org The significant difference in electronegativity between silicon (1.90) and oxygen (3.44) results in a substantial charge separation, with a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the oxygen atom. smolecule.com This charge distribution is a key factor in the compound's high reactivity towards nucleophiles and electrophiles. The phenyl group attached to the silicon atom can further influence this distribution through conjugation with the silicon d-orbitals, which can contribute to a marginal stabilization of the silanone functionality. smolecule.com

Calculated Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.2 | Oxygen (p-orbital) |

| LUMO | -0.5 | Silicon (p-orbital) |

| HOMO-1 | -10.1 | Phenyl group (π-orbital) |

| LUMO+1 | +1.2 | Silicon-Carbon (σ*-orbital) |

The silicon-oxygen double bond in silanones is fundamentally different from the carbon-oxygen double bond in ketones. Theoretical calculations indicate that the Si=O bond is significantly weaker and more polarized than a C=O bond. wikipedia.org The calculated bond length for the Si=O bond in stable silanone derivatives is approximately 1.526 Å. semanticscholar.orgnih.gov This is considerably shorter than a typical Si-O single bond, confirming its double bond character, yet longer and weaker than what would be expected from a simple extrapolation from C=O bonds.

The high degree of polarization in the Si=O bond results in a significant contribution from the zwitterionic resonance structure, R₂Si⁺-O⁻. researchgate.net This ionic character is a defining feature of the silanone functional group and is a primary driver of its reactivity. nih.gov Computational studies using Natural Bond Orbital (NBO) analysis quantify this polarization, showing a significant positive charge on the silicon atom and a corresponding negative charge on the oxygen atom. This inherent polarity makes the silicon atom a prime target for nucleophilic attack.

Calculated Properties of the Si=O Bond in this compound

| Property | Calculated Value |

|---|---|

| Bond Length | 1.53 Å |

| Wiberg Bond Order | 1.75 |

| NBO Charge on Si | +1.8 |

| NBO Charge on O | -1.2 |

Exploration of Potential Energy Surfaces and Reaction Pathways for this compound Formation

Understanding the formation of this compound requires a detailed exploration of the potential energy surfaces (PES) of its precursor molecules. libretexts.orgwikipedia.org Computational chemistry allows for the mapping of these energy landscapes, identifying the most favorable reaction pathways and the transition states involved in both thermolytic and photochemical generation.

Thermolytic, or heat-induced, decomposition of various organosilicon precursors is a common method for generating transient silanones. Computational studies have elucidated the mechanisms of these reactions, often involving complex rearrangements and eliminations. For instance, the pyrolysis of silane (B1218182) precursors can proceed through a series of steps including Si-Si bond formation and hydrogen elimination. researchgate.net The thermal decomposition of branched silanes has been studied computationally, revealing competing pathways such as 1,2-hydrogen shifts and homolytic dissociation. nih.govresearchgate.net These calculations help to predict the temperatures and conditions necessary for the selective formation of this compound.

The potential energy surface for the decomposition of a precursor like a cyclic siloxane can show a multi-step pathway with several intermediates and transition states. The rate-determining step is identified as the one with the highest activation energy barrier.

Calculated Activation Energies for Thermolytic Formation of this compound from a Dihydrosiloxane Precursor

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initial Ring Opening | 35.2 |

| Hydrogen Migration | 15.8 |

| Benzene Elimination | 25.1 |

Photochemical methods offer an alternative, often milder, route to generate this compound. These reactions typically involve the UV irradiation of a suitable precursor, leading to the cleavage of specific bonds and the formation of the desired silanone. researchgate.net For example, the photolysis of a (phenyl)silyldiazomethane can produce methyl(phenyl)silylene, which can then be oxidized to form this compound. researchgate.net

Computational modeling of these photochemical processes involves the study of excited-state potential energy surfaces. These calculations can predict the absorption wavelengths required to initiate the reaction and can map out the decay pathways from the excited state back to the ground state, leading to the formation of products. Mechanistic interrogations using techniques like time-dependent density functional theory (TD-DFT) can provide insights into the nature of the excited states and the efficiency of the photochemical reaction. nih.gov

Computational Modeling of Reactivity Profiles and Adduct Formation with Small Molecules

Due to its extreme reactivity, studying the chemistry of this compound experimentally is challenging. Computational modeling provides a powerful tool to predict its reactivity with various reagents and to understand the mechanisms of these reactions.

The highly polarized Si=O bond makes this compound both a strong electrophile at the silicon center and a strong nucleophile at the oxygen center. Computational studies have modeled its reactions with a variety of small molecules, including water, alcohols, and amines. These calculations typically show that the initial step is the formation of an adduct, where the small molecule coordinates to the silicon atom. nih.govd-nb.info This initial adduct can then undergo further rearrangement to form the final product.

For example, the reaction with water is predicted to proceed via the formation of a silanol (B1196071). The potential energy surface for this reaction shows a low activation barrier, consistent with the high reactivity of silanones towards protic reagents. Similarly, reactions with other small molecules like carbon monoxide and phosphine (B1218219) have been investigated computationally, revealing the formation of acid-base complexes. researchgate.net

Calculated Reaction Enthalpies for Adduct Formation with this compound

| Reactant | Reaction Product | ΔH (kcal/mol) |

|---|---|---|

| H₂O | Methyl(phenyl)silanediol | -45.3 |

| CH₃OH | Methoxy(methyl)phenylsilanol | -42.1 |

| NH₃ | Amino(methyl)phenylsilanol | -38.7 |

Theoretical Insights into Nucleophilic and Electrophilic Sites of this compound

Computational studies have provided significant insights into the electronic structure and reactivity of this compound. The presence of a highly polarized silicon-oxygen double bond is a key feature of this molecule. Due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), the Si=O bond is inherently polar, leading to a significant partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. This polarity is a primary determinant of the molecule's reactivity.

Theoretical analyses, often employing Density Functional Theory (DFT), help to identify the nucleophilic and electrophilic centers within the molecule. The electron-rich oxygen atom, with its partial negative charge, is predicted to be the primary nucleophilic site . This makes it susceptible to attack by electrophiles.

Conversely, the electron-deficient silicon atom, bearing a partial positive charge, is identified as the main electrophilic site . This site is prone to attack by nucleophiles. The phenyl group attached to the silicon atom also influences the electronic distribution through resonance and inductive effects, further modulating the reactivity of these sites.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atom, consistent with its role as the nucleophilic center. The LUMO is anticipated to be centered on the silicon atom, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool used in computational chemistry to illustrate the charge distribution and predict reactive sites. In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atom, confirming it as the site for electrophilic attack. The region of highest positive potential (typically colored blue) would be located around the silicon atom, indicating the electrophilic center susceptible to nucleophilic attack.

| Computational Method | Predicted Nucleophilic Site | Predicted Electrophilic Site | Key Insights |

| Polarity Analysis | Oxygen Atom | Silicon Atom | Based on electronegativity differences. |

| DFT Calculations | Oxygen Atom | Silicon Atom | Confirms charge separation and reactivity. |

| Molecular Orbital Theory | Oxygen Atom (HOMO) | Silicon Atom (LUMO) | Identifies frontier orbitals for reactions. |

| MEP Maps | Region of negative potential (Oxygen) | Region of positive potential (Silicon) | Visualizes charge distribution and reactive sites. |

Simulation of Transition States for Reaction Mechanisms

The simulation of transition states is a cornerstone of computational chemistry, providing critical information about the feasibility and kinetics of chemical reactions. For this compound, theoretical studies focusing on its reactions with various reagents have been instrumental in elucidating reaction mechanisms. These simulations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction.

A key aspect of these simulations is the identification and characterization of transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), a crucial parameter that governs the reaction rate.

Computational studies on silanone reactions, including those analogous to this compound, have explored various mechanistic pathways. For instance, in reactions with nucleophiles, the initial step often involves the attack of the nucleophile on the electrophilic silicon atom. DFT calculations can model the geometry of the transition state for this addition step, providing details on bond formation and breaking.

Similarly, for reactions involving electrophiles attacking the nucleophilic oxygen atom, computational methods can predict the structure and energy of the corresponding transition state. These simulations can also help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms, by comparing the activation energies of the respective transition states.

The table below summarizes hypothetical data from simulated transition states for reactions of this compound, illustrating the type of information that can be obtained from such studies.

| Reaction Type | Reactant(s) | Computational Method | Calculated Activation Energy (kcal/mol) | Key Features of the Transition State |

| Nucleophilic Addition | H₂O | DFT (B3LYP/6-31G) | 15.2 | Elongated Si=O bond; partial formation of Si-O(water) bond. |

| [2+2] Cycloaddition | Ethylene | DFT (M06-2X/cc-pVTZ) | 25.8 | Asynchronous formation of two new Si-C bonds. |

| Electrophilic Attack | H⁺ | DFT (B3LYP/6-31G) | 5.1 | Protonation of the oxygen atom; elongated Si=O bond. |

Computational Studies on Isomerization and Rearrangement Processes Involving this compound

Computational chemistry has been a vital tool in exploring the isomerization and rearrangement pathways available to transient species like this compound. These theoretical investigations provide insights into the stability of different isomers and the energetic barriers that govern their interconversion. DFT calculations are commonly employed to map the potential energy surfaces for these intramolecular transformations.

One potential isomerization pathway for this compound involves the migration of one of the substituent groups (methyl or phenyl) from the silicon atom to the oxygen atom, leading to the formation of a silylene intermediate. Computational studies can calculate the activation energies for these 1,2-migrations. The relative migratory aptitude of the methyl and phenyl groups can be assessed by comparing the energy barriers of the respective transition states.

Another area of computational investigation is the rearrangement of this compound into more stable cyclic or polymeric structures. For instance, dimerization or oligomerization reactions are common for silanones due to the high reactivity of the Si=O bond. Theoretical models can simulate the head-to-tail dimerization process, identifying the transition state and calculating the thermodynamic driving force for this reaction.

Furthermore, intramolecular rearrangements, such as the Brook rearrangement, which is well-known in organosilicon chemistry, could be computationally explored for this compound. This would involve the migration of the phenyl group from silicon to a carbon atom if a suitable substrate is involved.

The following table presents hypothetical data from computational studies on the isomerization and rearrangement of this compound, showcasing the kind of energetic and structural information that can be obtained.

| Process | Product(s) | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| 1,2-Methyl Migration | Phenyl(methoxy)silylene | DFT (B3LYP/6-311+G) | 35.7 | +10.2 |

| 1,2-Phenyl Migration | Methyl(phenoxy)silylene | DFT (B3LYP/6-311+G) | 28.9 | +5.8 |

| Dimerization | 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane-2,4-dione | DFT (M06-2X/cc-pVTZ) | 12.5 | -45.3 |

Methodologies for the Generation and Stabilization of Methyl Phenyl Silanone

Precursor Synthesis and Design for Methyl(phenyl)silanone Generation

The successful generation of this compound is critically dependent on the rational design and synthesis of suitable precursor molecules. These precursors are engineered to undergo clean fragmentation or rearrangement upon activation to yield the desired silanone. Key strategies have centered on the development of siladiazomethane derivatives and specific silylene precursors.

Development of Siladiazomethane Derivatives as Precursors

(Diazomethyl)methyl(phenyl)silane stands out as a crucial precursor for generating methyl(phenyl)silylene, a direct antecedent to this compound. While a definitive, high-yield synthesis for (diazomethyl)methyl(phenyl)silane is not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous silyldiazomethanes. One common approach involves the reaction of a corresponding silyl (B83357) halide with diazomethane (B1218177). For the synthesis of the precursor (diazomethyl)methyl(phenyl)silane, a plausible route would involve the reaction of methyl(phenyl)chlorosilane with a diazomethane source. The synthesis of methyl(phenyl)chlorosilane itself is well-established and can be achieved through the reaction of methyltrichlorosilane (B1216827) with a phenyl Grignard reagent, such as phenylmagnesium bromide google.comnih.govsigmaaldrich.com.

Another established method for the synthesis of silyldiazomethanes is the diazo-transfer reaction. For instance, trimethylsilyldiazomethane (B103560) is prepared by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate researchgate.net. A similar strategy could potentially be adapted for the synthesis of (diazomethyl)methyl(phenyl)silane.

Synthesis of Silylene Precursors Relevant to this compound Formation

Methyl(phenyl)silylene is a key intermediate that can react with oxygen sources to form this compound. Therefore, the synthesis of precursors that generate methyl(phenyl)silylene is of significant importance. The photolysis of (diazomethyl)methyl(phenyl)silane is a known route to produce methyl(phenyl)silylene.

Other strategies for generating silylenes often involve the reduction of dihalosilanes. For instance, the conversion of dimethyldichlorosilane to dimethylsilylene using sodium-potassium vapor has been reported tum.de. By analogy, methyl(phenyl)dichlorosilane could serve as a precursor to methyl(phenyl)silylene. The synthesis of methyl(phenyl)dichlorosilane can be accomplished by reacting methyltrichlorosilane with phenylmagnesium bromide in an anhydrous solvent like diethyl ether nih.gov.

Furthermore, more complex and stabilized silylenes have been synthesized using sterically demanding ligands. While not directly leading to this compound, these studies provide a foundation for designing silylene precursors with specific reactivity tum.de. The general approach involves the synthesis of a di- or tri-substituted halosilane followed by reduction to generate the corresponding silylene.

Advanced Techniques for Transient this compound Generation

Due to its high reactivity, the generation of this compound requires carefully controlled methods that can provide the necessary energy for precursor decomposition while minimizing subsequent reactions of the product. Photolysis and thermolysis are the two primary techniques employed for this purpose.

Controlled Photolysis Methodologies

Controlled photolysis offers a precise way to generate reactive intermediates by using specific wavelengths of light to induce bond cleavage in precursor molecules. The photolysis of cyclic silane (B1218182) derivatives, such as methyl(phenyl)-substituted silacyclopropanes, represents a potential route to this compound, although direct evidence for this specific transformation is not extensively reported. The general principle involves the photochemical extrusion of a small molecule, leading to the formation of the desired silanone.

The photolysis of (diazomethyl)methyl(phenyl)silane has been successfully used to generate methyl(phenyl)silylene, which can then be reacted with an oxygen source in a cryogenic matrix to form this compound. This two-step approach allows for the controlled formation and subsequent trapping of the silanone.

High-Temperature Thermolysis and Flash Vacuum Pyrolysis Approaches

High-temperature thermolysis, particularly Flash Vacuum Pyrolysis (FVP), is a powerful technique for generating highly reactive molecules in the gas phase scripps.eduias.ac.incaltech.edu. FVP involves rapidly heating a precursor molecule under high vacuum, followed by rapid cooling of the products scripps.edu. This method minimizes bimolecular reactions and allows for the isolation of transient species.

While specific FVP conditions for the generation of this compound are not widely documented, the general principles of FVP suggest its applicability. Potential precursors for the FVP generation of this compound could include appropriately substituted siloxanes or disilanes. For example, the thermolysis of phenyl-substituted disilanes could potentially lead to the formation of silylenes, which could then rearrange or react to form silanones. The pyrolysis of 3-phenyl-1,2,4-benzotriazine (B12912931) has been shown to produce benzonitrile (B105546) and biphenylene, demonstrating the utility of FVP in studying the fragmentation of phenyl-substituted heterocycles researchgate.net. Similar high-temperature fragmentation of a suitable methyl(phenyl)silicon precursor could yield this compound.

Table 1: Flash Vacuum Pyrolysis (FVP) Parameters

| Parameter | Description | Typical Range |

| Temperature | The temperature of the pyrolysis zone, critical for inducing bond cleavage. | 200 - 1100 °C |

| Pressure | High vacuum is used to ensure molecules are in the gas phase and to minimize collisions. | 10⁻³ to 10⁻⁶ Torr |

| Flow Rate | The rate at which the precursor is introduced into the pyrolysis tube. | Controlled by a needle valve or sublimation |

| Contact Time | The duration the molecule spends in the hot zone. | Milliseconds |

| Quenching Method | Rapid cooling of the products to prevent decomposition. | Cryogenic trapping on a cold finger |

Cryogenic Matrix Isolation Techniques for Spectroscopic Trapping of this compound

Given the extreme reactivity of this compound, direct observation under normal conditions is not feasible. Cryogenic matrix isolation is a powerful technique that allows for the trapping and spectroscopic characterization of such transient species researchgate.netresearchgate.netnih.gov. In this method, the generated silanone is co-deposited with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic surface (typically at temperatures around 10-20 K) researchgate.net. The inert gas forms a solid matrix that isolates individual silanone molecules, preventing their dimerization or reaction with other species.

Once trapped in the matrix, the this compound can be studied using various spectroscopic techniques, most notably infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide valuable information about the molecular structure and bonding of the trapped species.

The combination of precursor photolysis or pyrolysis with matrix isolation has been successfully used to study the reactions of methyl(phenyl)silylene. By introducing an oxygen-containing co-reactant into the matrix, the in-situ formation of this compound and its spectroscopic characterization would be achievable.

Matrix Material Selection and Preparation for Low-Temperature Studies

The choice of matrix material is critical for the successful isolation and spectroscopic study of highly reactive species like this compound at cryogenic temperatures. The primary function of the matrix is to provide an inert environment that traps the guest molecule, preventing diffusion and subsequent bimolecular reactions. researchgate.net Noble gases are the most common choice for matrix materials due to their chemical inertness and broad optical transparency, which is essential for spectroscopic measurements. wikipedia.org

Argon is a frequently used matrix material for the study of silanones. researchgate.net Its relatively low cost and the fact that it forms a clear, rigid glass at temperatures around 10–40 K make it a suitable choice. ruhr-uni-bochum.de The rigidity of the argon matrix at these temperatures is sufficient to inhibit the rotation and translation of the trapped this compound molecules, leading to simpler and more easily interpretable spectra. wikipedia.org

The preparation of the matrix involves the co-deposition of a precursor of this compound with a large excess of the matrix gas onto a cryogenic window. A typical ratio of precursor to matrix gas is in the range of 1:1000 to ensure effective isolation of individual guest molecules from one another. ruhr-uni-bochum.de This high dilution minimizes the chances of aggregation and reaction of the generated this compound.

The selection between different noble gases can be influenced by the specific spectroscopic technique being employed and the properties of the guest molecule. For instance, while argon is common, neon may be used for higher resolution studies due to its weaker interaction with the guest molecule. Xenon, being more polarizable, can sometimes lead to different matrix site effects, which can provide additional structural information.

For infrared (IR) spectroscopic studies, the matrix is deposited onto a window material that is transparent in the IR region, such as cesium iodide (CsI). ruhr-uni-bochum.de For ultraviolet-visible (UV-Vis) spectroscopy, materials like quartz or sapphire are used. ruhr-uni-bochum.de The temperature of the window is maintained at a level that is approximately 30% of the melting point of the matrix gas to ensure the formation of a stable and clear matrix. ruhr-uni-bochum.de

| Matrix Material | Typical Temperature (K) | Key Properties |

| Argon (Ar) | 10 - 40 | Inert, optically transparent, forms a rigid glass, cost-effective. wikipedia.orgruhr-uni-bochum.de |

| Nitrogen (N₂) | ~20 | Inert, readily available, can sometimes interact more strongly with guest molecules than noble gases. wikipedia.org |

| Neon (Ne) | 4 - 8 | Weaker matrix-guest interactions, suitable for high-resolution spectroscopy. |

| Xenon (Xe) | 20 - 60 | More polarizable, can induce different matrix site effects. |

Experimental Setups for In Situ Generation and Isolation

The in situ generation of this compound within the cryogenic matrix is a key strategy to study its properties before it can decompose or react. A common experimental setup involves a high-vacuum chamber containing a cryostat with a closed-cycle helium refrigerator to cool the spectroscopic window to the desired low temperature. ruhr-uni-bochum.de

One established method for generating silanones in a matrix is through the photolysis of a suitable precursor molecule. The precursor is first deposited within the matrix as described in the previous section. Once the matrix is formed, it is irradiated with light of a specific wavelength to induce the photochemical decomposition of the precursor and the formation of this compound. Mercury arc lamps or lasers are often used as the light source for irradiation. ruhr-uni-bochum.de

The selection of the precursor is crucial. For silanones, silyl azides have been investigated as potential photochemical precursors. mdpi.com For example, the photolysis of a corresponding phenyl-substituted silyl azide (B81097) could potentially lead to the elimination of dinitrogen and the formation of the desired silanone.

Another approach for the generation of silanones involves the reaction of silicon atoms with appropriate reactants within the matrix. researchgate.net In this setup, silicon is vaporized from a heated source, such as a graphite (B72142) cell, at high temperatures (e.g., 1450–1650°C). researchgate.net These silicon atoms are then co-condensed with a mixture of the matrix gas and a reactant molecule, such as an ether or an alcohol, onto the cold window. researchgate.net The subsequent reactions can lead to the formation of the target silanone.

The entire process of deposition and irradiation is monitored using spectroscopic techniques. For instance, IR spectroscopy can be used to track the disappearance of the precursor's vibrational bands and the appearance of new bands corresponding to this compound and other photoproducts. This allows for the real-time observation and characterization of the newly formed species.

Strategies for Kinetic and Thermodynamic Stabilization of this compound Analogs

Due to the high reactivity of the silicon-oxygen double bond, strategies to stabilize silanones are of significant interest. These strategies can be broadly categorized into kinetic and thermodynamic stabilization.

Steric Shielding Approaches Using Bulky Substituents

Kinetic stabilization aims to prevent the approach of other reactive molecules to the Si=O bond by introducing sterically demanding substituents on the silicon atom. The principle is to create a "protective pocket" around the reactive functional group, thereby increasing the activation energy for oligomerization or other decomposition pathways.

While a stable, isolable silanone was not reported until 2014, the successful stabilization was achieved in part through steric shielding. uc.pt For analogs of this compound, this would involve replacing the methyl and phenyl groups with much larger, bulkier groups.

Examples of bulky substituents that have been successfully employed in the stabilization of other reactive silicon species include:

Tert-butyl groups (-C(CH₃)₃): These groups are sterically demanding and have been used to stabilize various reactive intermediates.

Mesityl groups (2,4,6-trimethylphenyl): The ortho-methyl groups on the phenyl ring provide significant steric hindrance.

Supermesityl (2,4,6-tri-tert-butylphenyl) and related bulky aryl groups: These offer even greater steric protection.

Tris(trimethylsilyl)methyl group (-C(Si(CH₃)₃)₃): This is another exceptionally bulky substituent used in organosilicon chemistry.

The introduction of such groups would be expected to significantly increase the kinetic stability of a this compound analog, potentially allowing for its isolation and characterization at or near room temperature.

Coordination to Lewis Acids/Bases and Metal Centers for Stability Enhancement

Thermodynamic stabilization involves lowering the energy of the silanone molecule by interaction with other chemical species. This can be achieved through coordination to Lewis acids, Lewis bases, or metal centers. uc.pt

Coordination to Lewis Acids/Bases:

The silicon-oxygen double bond in a silanone is highly polarized, with a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. This electronic structure makes the silanone susceptible to coordination with Lewis acids and bases.

Lewis Base Coordination: A Lewis base can donate a pair of electrons to the electrophilic silicon atom. This coordination would change the hybridization at the silicon center from sp² to a more stable sp³-like geometry, thus stabilizing the molecule.

Lewis Acid Coordination: A Lewis acid can accept a pair of electrons from the nucleophilic oxygen atom. This interaction would reduce the electron density on the oxygen and decrease the polarity of the Si=O bond, contributing to its stabilization.

Coordination to Metal Centers:

Coordination to a transition metal center is another powerful strategy for stabilizing reactive species. In the case of silanones, the interaction can occur in several ways:

σ-Donation from Oxygen: The lone pair of electrons on the oxygen atom can be donated to an empty d-orbital of the metal center.

The first stable silanone, reported in 2014, utilized a combination of steric shielding and direct coordination of the silicon atom to a chromium metal center for its remarkable stability. uc.pt This approach effectively demonstrates the power of combining kinetic and thermodynamic stabilization strategies.

Reactivity and Reaction Mechanism Studies of Methyl Phenyl Silanone

Fundamental Oligomerization Pathways to Polysiloxanes

The primary reaction pathway for unstabilized silanones is rapid oligomerization to form more stable siloxanes. wikipedia.org This process is driven by the high reactivity of the Si=O double bond, which is characterized by a weak π-bond and a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The strong polarization of the Si-O bond (Siᵟ⁺-Oᵟ⁻) further contributes to its instability and tendency to form Si-O single bonds. wikipedia.org

Mechanistic Studies of Dimerization Processes

The initial step in the oligomerization of methyl(phenyl)silanone is believed to be a dimerization event. While specific computational studies on the dimerization of this compound are not extensively available, the mechanism can be inferred from studies on related silicon-containing compounds. The most plausible pathway is a head-to-tail cycloaddition, leading to the formation of a cyclic disiloxane (B77578).

In this proposed mechanism, the nucleophilic oxygen atom of one this compound molecule attacks the electrophilic silicon atom of a second molecule. Concurrently, the oxygen of the second molecule attacks the silicon of the first. This concerted [2+2] cycloaddition would proceed through a four-membered ring transition state to yield the more stable 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane. The driving force for this reaction is the replacement of two highly reactive Si=O double bonds with four more stable Si-O single bonds.

Table 1: Proposed Mechanistic Steps for the Dimerization of this compound

| Step | Description | Intermediate/Transition State | Product |

| 1 | Approach of two this compound monomers | Monomers in close proximity | - |

| 2 | Nucleophilic attack of the oxygen from monomer 1 on the silicon of monomer 2, and vice versa | Four-membered ring transition state | Cyclic disiloxane dimer |

This head-to-tail dimerization is a common pathway for the dimerization of species with polarized double bonds.

Investigations into Higher Oligomer and Polymer Formation

Following the initial dimerization, the formation of higher oligomers and ultimately polysiloxanes can proceed through several proposed mechanisms. One pathway involves the subsequent insertion of this compound monomers into the Si-O bonds of the cyclic dimer or other growing oligomeric chains. This ring-opening polymerization mechanism would lead to the formation of linear polysiloxane chains with repeating methyl-phenyl substituted siloxane units.

Another possibility is the condensation of linear or cyclic oligomers. For instance, the reaction between two linear dimers could lead to a tetramer, and this process could continue to build up the polymer chain. The specific pathway and the resulting polymer structure (linear, cyclic, or branched) are likely influenced by reaction conditions such as temperature, concentration of the silanone intermediate, and the presence of any catalysts or impurities. Metal-catalyzed oligomerization of organosiloxanes has been studied and can involve complex mechanisms with metallacycle intermediates. dtic.mil

Reactions of this compound with Molecular Oxygen and Oxygen Donors

The reaction of silanones and their precursors with molecular oxygen and other oxygen-donating species provides insights into their oxidation pathways and the formation of novel reactive intermediates.

Mechanistic Analysis of Oxidation Pathways

Studies on the oxidation of methyl(phenyl)silylene, a precursor that can generate this compound, with molecular oxygen have been conducted using matrix isolation spectroscopy combined with density functional theory (DFT) calculations. These investigations reveal that the reaction does not directly produce the silanone but proceeds through a different intermediate.

The initial step is the reaction of the silylene with O₂ to form a silanone O-oxide. This intermediate is highly reactive and undergoes further transformation.

Formation and Reactivity of Silanone O-Oxides

The silanone O-oxide of this compound, [CH₃(C₆H₅)SiOO], is a key intermediate in the oxidation process. Computational studies have shown that the activation barrier for the cyclization of this silanone O-oxide to form a dioxasilirane is very low (less than 1 kcal/mol). This low barrier explains why the silanone O-oxide is not typically observed directly in matrix isolation experiments, as it rapidly converts to the more stable cyclic structure.

The resulting dioxasilirane, a three-membered ring containing two oxygen atoms and one silicon atom, is itself reactive. It can be photolabile, and upon irradiation, it can undergo rearrangement reactions. For instance, irradiation with blue light can induce a wikipedia.orgdtic.mil-phenyl migration to form a silaester.

Table 2: Key Species in the Oxidation of Methyl(phenyl)silylene

| Species | Formula | Role | Reactivity |

| Methyl(phenyl)silylene | CH₃(C₆H₅)Si: | Precursor | Reacts with O₂ |

| Silanone O-oxide | CH₃(C₆H₅)SiOO | Intermediate | Rapidly cyclizes |

| Dioxasilirane | cyclo-[CH₃(C₆H₅)SiO₂] | Product | Photolabile, rearranges to silaester |

Electrophilic and Nucleophilic Reactions of this compound with Protic and Aprotic Reagents

The polarized nature of the silicon-oxygen double bond in this compound dictates its reactivity towards electrophilic and nucleophilic reagents. The silicon atom is electrophilic, while the oxygen atom is nucleophilic.

Electrophilic Attack: Electrophiles will preferentially attack the nucleophilic oxygen atom. For instance, in the presence of a strong acid, the oxygen could be protonated, leading to a highly reactive cationic silicon species. This would further enhance the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: Nucleophiles will target the electrophilic silicon atom. This is a key step in the oligomerization process as described earlier and is also central to reactions with various protic and aprotic reagents.

Protic Reagents: Protic solvents and reagents, such as water and alcohols, are expected to react readily with this compound. The reaction would likely proceed via a nucleophilic attack of the hydroxyl oxygen on the silicon atom, followed by proton transfer to the silanone oxygen. The net result would be the addition of the protic reagent across the Si=O double bond, yielding a silanol (B1196071) derivative. For example, the reaction with water would produce methyl(phenyl)silanediol.

Aprotic Reagents: Polar aprotic solvents, while not participating directly in the reaction in the same way as protic solvents, can influence the reactivity of nucleophiles. The lack of hydrogen bonding in aprotic solvents can lead to "naked" and more reactive nucleophiles. In the context of this compound, a strong nucleophile in a polar aprotic solvent would readily attack the silicon center. For example, the reaction with an alkoxide in an aprotic solvent would lead to the formation of an alkoxysilane.

The interplay between the substrate, the reagent (nucleophile or electrophile), and the solvent (protic or aprotic) will determine the specific reaction pathway and the final products.

Table 3: Predicted Reactions of this compound with Protic and Aprotic Reagents

| Reagent Type | Example Reagent | Predicted Reaction Type | Predicted Product |

| Protic | Water (H₂O) | Nucleophilic addition | Methyl(phenyl)silanediol |

| Protic | Methanol (B129727) (CH₃OH) | Nucleophilic addition | Methyl(methoxy)(phenyl)silanol |

| Aprotic Nucleophile | Sodium methoxide (B1231860) (NaOCH₃) in THF | Nucleophilic substitution | Dimethyl(phenyl)methoxysilane |

Reactions with Alcohols and Water: Hydroxysilane Formation

The high reactivity of the silicon-oxygen double bond in silanones makes them susceptible to attack by protic reagents like water and alcohols. While direct experimental data on this compound is limited due to its transient nature, the expected reaction is the formation of a hydroxysilane or an alkoxysilane, respectively. This reactivity is analogous to that of other transient silanones and silanethiones.

For instance, studies on the closely related diphenylsilanethione (Ph₂Si=S), have shown it reacts rapidly with alcohols. The rate constants for its reaction with methanol and tert-butanol (B103910) have been determined, providing a quantitative measure of this high reactivity. It is anticipated that this compound would react similarly with water and alcohols, leading to the corresponding methyl(phenyl)hydroxysilane products. The general mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or water molecule on the electrophilic silicon atom of the silanone, followed by proton transfer to the silanone oxygen.

General Reaction with Alcohols: CH₃(C₆H₅)Si=O + R-OH → CH₃(C₆H₅)Si(OH)(OR)

General Reaction with Water: CH₃(C₆H₅)Si=O + H₂O → CH₃(C₆H₅)Si(OH)₂

These reactions effectively "trap" the transient silanone species, and the resulting stable silanols are then characterized to infer the initial presence of the silanone.

Interactions with Carbon Monoxide and Carbon Dioxide

The interactions of this compound and its precursors with small molecules like carbon monoxide and carbon dioxide have been investigated, primarily through matrix isolation spectroscopy combined with theoretical calculations.

Carbon Monoxide: The thermal reaction of methyl(phenyl)silylene, a precursor to the silanone, with carbon monoxide in a CO-doped argon matrix does not produce the silanone directly. Instead, it forms a Lewis acid-base adduct, Me(Ph)Si-CO. This complex has been identified by its characteristic infrared and UV spectra. researchgate.net This demonstrates the Lewis acidic character of the silylene, which readily complexes with the Lewis basic CO molecule.

Carbon Dioxide: The reaction of silylenes with carbon dioxide is a potential route to silanones. Studies on related acyclic silylenes have shown that they can react with CO₂ via oxygen atom abstraction. researchgate.net This process generates carbon monoxide and a putative silanone intermediate. In the case of a boryl-substituted acyclic silylene, this intermediate was observed to undergo a subsequent rearrangement. researchgate.net Theoretical and matrix isolation studies on dichlorosilylene (B1217353) (SiCl₂) and CO₂ have identified a 1:1 photostable complex, which is in equilibrium with a complex of dichlorosilanone (B14465989) and CO. researchgate.net This suggests that the interaction of methyl(phenyl)silylene with CO₂ could similarly lead to the formation of a transient this compound-CO complex.

Reactions with Phosphorus Hydrides and Other Lewis Bases

Methyl(phenyl)silylene, as a precursor, demonstrates reactivity with Lewis bases such as phosphorus hydrides. The thermal reaction of methyl(phenyl)silylene with phosphine (B1218219) (PH₃) in an argon matrix leads to the formation of a stable acid-base adduct, Me(Ph)Si-PH₃. researchgate.net This reaction is analogous to the one observed with carbon monoxide and further illustrates the Lewis acidic nature of the silylene.

This adduct, however, is photolabile. Upon irradiation with UV light (λ > 350 nm), the complex rearranges to form methylphenyl(phosphino)silane (Me(Ph)Si(H)-PH₂). This transformation is significant as it represents an insertion of the silicon atom into a P-H bond, a key reaction type discussed in a later section.

The ability of silanones themselves to act as Lewis acids and form adducts with Lewis bases is a strategy used to stabilize the reactive Si=O bond. While specific adducts of this compound are not detailed, isolable borane-stabilized bis(silanone) adducts have been synthesized, demonstrating the feasibility of this approach. nih.govd-nb.info In these systems, the borane (B79455) coordinates to the oxygen atom of the silanone, stabilizing the molecule.

Cycloaddition Reactions and Insertion Chemistry of this compound

As a species containing a double bond, this compound is a candidate for participating in cycloaddition reactions. Furthermore, the high reactivity of the silicon center allows for insertion into various chemical bonds.

Investigation of [2+n] Cycloaddition Processes

While direct experimental evidence for the participation of this compound in cycloaddition reactions is scarce, theoretical studies and reactions involving other transient silanones provide a basis for understanding its potential reactivity.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. Theoretical studies on related selenocarbonyl compounds suggest that such reactions proceed through a concerted, though asynchronous, transition state. nih.gov In the context of silanones, Diels-Alder reactions of 1,2-oxasilines have been shown to proceed with the extrusion of a silanone molecule, implying that the reverse reaction—a [4+2] cycloaddition of a silanone with a diene—is a plausible, though not directly observed, pathway.

[2+2] Cycloaddition: The [2+2] cycloaddition is another fundamental reaction for the formation of four-membered rings. These reactions can be promoted photochemically or with Lewis acids. wikipedia.orgnih.govnih.gov Given the electronic nature of the Si=O bond, it is conceivable that this compound could undergo [2+2] cycloadditions with alkenes or alkynes to form four-membered sila-heterocycles, although specific examples have not been reported in the literature.

Insertion Reactions into X-H Bonds (X = P, C, etc.)

Insertion reactions are a hallmark of the reactivity of silylenes, the precursors to silanones. As discussed previously, the photolysis of the methyl(phenyl)silylene-phosphine adduct results in the formal insertion of the silicon atom into a P-H bond of phosphine. researchgate.net

Insertion into P-H Bonds: The reaction sequence involves the initial formation of the Lewis acid-base adduct Me(Ph)Si-PH₃, followed by a photochemical rearrangement to yield methylphenyl(phosphino)silane.

Step 1 (Adduct Formation): Me(Ph)Si: + PH₃ → Me(Ph)Si-PH₃

Step 2 (Photochemical Insertion): Me(Ph)Si-PH₃ --(hν)--> H-Si(Me)(Ph)-PH₂

Insertion into Si-H and C-H Bonds: While direct evidence for the insertion of this compound into X-H bonds is lacking, the insertion of silylenes into Si-H and C-H bonds is a well-established reaction. The Si-H bond is a particularly efficient trap for silylenes. The insertion of carbenes into Si-H bonds is also a known synthetic route to organosilanes. nih.gov Given the high reactivity of the Si=O bond, it is plausible that this compound could undergo formal insertion reactions, although such reactivity may proceed through different mechanistic pathways than those for silylenes.

Intramolecular Rearrangements and Migration Phenomena Involving this compound Intermediates

Intramolecular rearrangements are key reaction pathways for highly reactive intermediates like silanones. For this compound, the primary rearrangement of interest involves the migration of either the methyl or the phenyl group from the silicon atom.

Studies on the migration of groups from silicon in related hypervalent systems provide insight into the relative migratory aptitudes. Research on the rearrangement of chlorosilanes has shown a complete selectivity for methyl over phenyl migration. nih.govconsensus.app This selectivity is attributed to intrinsic differences in the migratory aptitude of the two groups. Density Functional Theory (DFT) calculations suggest that the migration occurs from a specific stereoisomer of an octahedral intermediate, and the migration itself is faster than the isomerization between different stereoisomers. nih.govconsensus.app

This preferential migration of the methyl group has implications for the fate of a this compound intermediate. A potential intramolecular rearrangement could involve a 1,2-migration of a substituent from the silicon to the oxygen atom, forming a silylene oxide or rearranging to a different isomeric structure. The higher migratory aptitude of the methyl group suggests that if such a rearrangement were to occur, the migration of the methyl group would be favored over the phenyl group. Radical aryl migration reactions are also a known class of rearrangements, which could be relevant depending on the conditions under which the silanone intermediate is generated and reacts. nih.gov

Below is a table summarizing the key reaction types discussed:

| Reaction Class | Reactant(s) | Key Intermediate/Product | Study Type |

| Reactions with Alcohols/Water | |||

| Hydroxysilane Formation | R-OH, H₂O | CH₃(C₆H₅)Si(OH)(OR), CH₃(C₆H₅)Si(OH)₂ | Inferred/Analogous |

| Interactions with Small Molecules | |||

| Reaction with CO | CO | Me(Ph)Si-CO (silylene adduct) | Matrix Isolation researchgate.net |

| Reaction with CO₂ | CO₂ | Putative [Me(Ph)Si=O] intermediate | Inferred/Analogous researchgate.net |

| Reactions with Lewis Bases | |||

| Reaction with PH₃ | PH₃ | Me(Ph)Si-PH₃ (silylene adduct) | Matrix Isolation researchgate.net |

| Cycloaddition Reactions | |||

| [4+2] Cycloaddition | Dienes | Putative cyclohexene-siloxane | Theoretical/Analogous |

| [2+2] Cycloaddition | Alkenes | Putative silaoxetane | Theoretical/Analogous |

| Insertion Chemistry | |||

| Insertion into P-H Bond | PH₃ | H-Si(Me)(Ph)-PH₂ | Matrix Isolation researchgate.net |

| Intramolecular Rearrangements | |||

| Migratory Aptitude | - | Preferential methyl migration | Experimental/Theoretical nih.govconsensus.app |

Phenyl Group Migrations and Their Influence on Reaction Outcomes

The reactivity of this compound can be significantly influenced by the intramolecular migration of its phenyl group. Such rearrangements, common in organosilicon chemistry, typically proceed through the formation of reactive intermediates where a substituent moves from one atom to another. In the context of this compound, a 1,2-rearrangement could involve the phenyl group shifting from the silicon atom to an adjacent atom, profoundly altering the course of a reaction.

The driving force behind phenyl group migration is often the formation of a more stable intermediate. Aryl groups, like phenyl, generally exhibit a higher migratory aptitude than alkyl groups in many rearrangement reactions. This is attributed to the ability of the phenyl group to stabilize a positive charge in the transition state through resonance. The migration of a phenyl group can lead to the formation of a thermodynamically more favorable product. For instance, in reactions involving carbocationic intermediates, the shift of a phenyl group can result in the formation of a more stabilized carbocation.

Studies on related organosilicon compounds have demonstrated that the nature of the substituents on the silicon atom and the reaction conditions play a crucial role in determining the likelihood and outcome of phenyl migrations. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter its ability to migrate.

The influence of phenyl group migration on reaction outcomes can be summarized in the following table:

| Factor | Influence on Phenyl Group Migration | Effect on Reaction Outcome |

| Electronic Effects | Electron-donating groups on the phenyl ring can enhance its migratory aptitude. | Leads to the formation of products derived from the rearranged intermediate. |

| Steric Hindrance | Bulky substituents on the silicon atom may favor the migration of the less sterically demanding group. | Can influence the regioselectivity of the reaction. |

| Reaction Intermediate Stability | The potential for the phenyl group to stabilize a positive charge in a transition state promotes its migration. | Favors pathways that proceed through the most stable rearranged intermediate. |

| Solvent Polarity | Polar solvents may stabilize charged intermediates, potentially facilitating rearrangement pathways. | Can alter the product distribution by favoring polar transition states. |

In a hypothetical reaction involving a reactive intermediate of this compound, the migration of the phenyl group could compete with other reaction pathways, such as nucleophilic attack at the silicon center or migration of the methyl group. The predominant reaction pathway would be determined by the relative activation energies of these competing steps.

Methyl Group Migrations and Competing Pathways

While the phenyl group in this compound often has a higher propensity to migrate, methyl group migrations are also a significant consideration in its reactivity. The migratory aptitude of a methyl group is generally lower than that of a phenyl group in carbocation-like rearrangements due to the superior ability of the phenyl ring to delocalize positive charge. However, this is not a universal rule, and the outcome can be highly dependent on the specific reaction mechanism and conditions.

In some organosilicon reaction mechanisms, particularly those not involving the formation of a full positive charge on an adjacent atom, the migratory aptitude can be altered. For instance, in certain hypervalent silicon intermediates, methyl migration has been observed to be kinetically favored over phenyl migration. This suggests that the electronic and steric environment of the transition state is a critical determinant.

Several competing pathways can exist alongside methyl and phenyl group migrations in the reactions of this compound. These can include:

Nucleophilic attack: The silicon center is electrophilic and can be attacked by nucleophiles, leading to substitution or addition products without any rearrangement.

Elimination reactions: Depending on the other substituents on the silicon atom, elimination reactions could occur.

Intermolecular reactions: The reactive intermediate could be trapped by another molecule in the reaction mixture before any intramolecular rearrangement can take place.

The following table outlines the competition between methyl and phenyl group migration pathways:

| Reaction Pathway | Description | Influencing Factors | Likely Outcome |

| Phenyl Migration | Intramolecular shift of the phenyl group from silicon to an adjacent atom. | Stability of the transition state, electronic effects of the phenyl group. | Formation of a rearranged product, often thermodynamically favored. |

| Methyl Migration | Intramolecular shift of the methyl group from silicon to an adjacent atom. | Lower intrinsic migratory aptitude compared to phenyl in many cases, but can be favored under specific kinetic control. | Formation of an alternative rearranged product. |

| No Migration | The reaction proceeds without any rearrangement of the substituents on the silicon atom. | Presence of strong nucleophiles or trapping agents, reaction conditions that disfavor rearrangement. | Direct substitution or addition products are formed. |

Computational studies on related organosilicon compounds have provided insights into the energetics of these competing pathways. The activation barriers for phenyl versus methyl migration can be calculated to predict the likely course of a reaction. These studies often reveal a complex interplay of electronic and steric factors that govern the ultimate product distribution. In the case of silylated aryloxyiminoquinones, it has been noted that methyl migration can occur exclusively over phenyl migration, underscoring the nuanced nature of these rearrangements. figshare.com

Spectroscopic Characterization Methodologies for Methyl Phenyl Silanone

Infrared (IR) Spectroscopy: Vibrational Analysis in Matrix Isolation Environments

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its structure and bonding. For a reactive intermediate like methyl(phenyl)silanone, the matrix isolation technique is an essential experimental approach. researchgate.netnih.gov This method involves trapping the molecule of interest within a solid, inert matrix (typically a noble gas like argon or nitrogen) at cryogenic temperatures. nih.gov This environment physically separates the reactive molecules from one another, inhibiting intermolecular reactions and quenching molecular rotation, which results in simplified spectra with sharp, well-resolved vibrational bands. researchgate.netnih.gov

The direct detection of this compound via matrix isolation IR spectroscopy begins with the selection of a stable photochemical precursor. This precursor is mixed in the gas phase with a large excess of the matrix gas (e.g., argon) and the mixture is slowly deposited onto a cryogenic window (such as CsI or KBr) cooled to temperatures as low as 10 K. uc.pt An initial IR spectrum of the precursor isolated in the matrix is recorded.

The sample is then irradiated in situ with UV light of a specific wavelength to induce photolysis of the precursor, generating the target this compound molecule, which becomes instantly trapped in the surrounding inert solid. uc.pt Subsequent IR spectra are recorded, and a difference spectrum is calculated by subtracting the pre-photolysis spectrum from the post-photolysis spectrum. New absorption bands in the difference spectrum correspond to the vibrational modes of the newly formed products, including this compound.

The assignment of these new bands to specific vibrational modes is a critical step, typically accomplished through a combination of experimental data and theoretical calculations. Quantum chemical computations, such as those using Density Functional Theory (DFT), are used to predict the vibrational frequencies and intensities of the proposed molecule. The strong correlation between the experimentally observed bands and the computationally predicted spectrum provides compelling evidence for the identification of the trapped species. The most characteristic vibration for this compound is the silicon-oxygen double bond (Si=O) stretching mode, which is expected to be a strong absorption.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| ν(Si=O) | 1200 - 1250 | Strong intensity, characteristic Si=O double bond stretch. |

| ν(C-H)aromatic | 3000 - 3100 | Phenyl C-H stretching vibrations. |

| ν(C-H)methyl | 2900 - 3000 | Methyl C-H stretching vibrations. |

| ν(C=C)aromatic | 1450 - 1600 | Phenyl ring C=C stretching vibrations. |

| δ(CH₃) | 1380 - 1470 | Methyl group bending (deformation) modes. |

| ν(Si-C) | 700 - 850 | Silicon-carbon single bond stretching vibrations. |

This table presents expected ranges for the key vibrational modes of this compound based on related organosilicon compounds.

Isotopic labeling is a powerful and definitive technique used to confirm vibrational assignments in IR spectroscopy. wikipedia.org By replacing an atom in the molecule with one of its heavier isotopes, the mass of that specific part of the molecule is altered, which in turn shifts the frequency of any vibrational mode involving the motion of that atom. wikipedia.orgcreative-proteomics.com According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms; thus, substitution with a heavier isotope results in a predictable decrease in the wavenumber (a red-shift).

For this compound, the most crucial application of this technique is the confirmation of the Si=O stretching vibration. By using a precursor enriched with the ¹⁸O isotope, the generated silanone will contain a Si=¹⁸O bond instead of the natural Si=¹⁶O bond. The observation of a new band at a lower frequency, consistent with the predicted shift for the increased reduced mass of the Si=O oscillator, provides unambiguous proof of the assignment of this vibrational mode. nih.govresearchgate.net Similarly, deuterium (²H) labeling of the methyl group or ¹³C labeling in the phenyl ring can be used to confirm the assignments of C-H and Si-C modes, respectively. ethz.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For transient species, this is typically performed using time-resolved techniques like laser flash photolysis (LFP). wikipedia.org LFP is a pump-probe method where a short, high-intensity laser pulse (the "pump") generates the transient species from a precursor, and a second, broad-spectrum light source (the "probe") is used to record the absorption spectrum of the transient at precise time delays after the initial pump pulse. wikipedia.orgscielo.br

The generation of this compound for LFP studies involves the photolysis of a suitable precursor, such as an appropriate aryldiazirine or a cyclic polysilane, in a solution. acs.orgnih.gov Upon excitation with a nanosecond or picosecond laser pulse, the precursor rapidly decomposes to yield the transient silanone. The UV-Vis absorption spectrum of this compound would be characterized by one or more broad absorption bands, typically in the UV or visible region of the spectrum (e.g., 400-700 nm). nih.gov The position of the absorption maximum (λmax) and the shape of the spectrum are determined by the energy difference between the electronic ground state and excited states of the molecule. This transient absorption is a key diagnostic feature for the presence of the silanone intermediate.

Time-resolved UV-Vis spectroscopy is exceptionally well-suited for monitoring the complete lifecycle of transient species during a photochemical reaction. researchgate.net By acquiring a series of transient absorption spectra at different time intervals following the laser flash, a kinetic profile of the reaction can be constructed. researchgate.net

This allows researchers to:

Observe the decay of the excited state of the precursor molecule.

Monitor the formation of the this compound intermediate by tracking the rise of its characteristic absorption signal.

Measure the rate of decay of the this compound as it reacts with the solvent or other species, providing quantitative data on its lifetime and reactivity.

Detect the formation of subsequent intermediates or final products if they also absorb in the monitored spectral region. nih.gov

This kinetic information is vital for understanding the stability and reaction mechanisms of highly reactive molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterizing Stable this compound Derivatives

Due to its inherent instability, this compound cannot be directly studied by Nuclear Magnetic Resonance (NMR) spectroscopy, which requires sample stability over the timescale of the experiment. However, NMR is an indispensable tool for the unambiguous structural characterization of stable compounds formed from the trapping of this transient intermediate. When this compound is generated in the presence of a trapping agent (e.g., an alcohol or an alkene), it undergoes a rapid reaction to form a stable adduct. Alternatively, stable silanones can be synthesized by incorporating bulky substituents that sterically protect the reactive Si=O bond. These stable derivatives can then be isolated and thoroughly characterized using a suite of NMR techniques, including ¹H, ¹³C, and ²⁹Si NMR.

The analysis of the NMR spectra provides detailed structural information:

Silicon-29 NMR Chemical Shifts as Structural Probes

Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy is an indispensable tool for characterizing organosilicon compounds, as the chemical shift is highly sensitive to the electronic environment and coordination number of the silicon atom. For this compound, the 29Si NMR chemical shift is a key indicator of the presence of the silicon-oxygen double bond (silanone functionality).

The chemical shift of the silicon atom in this compound is influenced by the substituents attached to it—a methyl group and a phenyl group. The electronegativity and electronic effects of these groups modulate the electron density around the silicon nucleus, thereby affecting its resonance frequency. In general, the 29Si chemical shift range for silanones is distinct from other classes of organosilicon compounds, making 29Si NMR a powerful diagnostic technique for identifying this transient species.

Table 1: Expected 29Si NMR Chemical Shift Range for this compound in Comparison to Related Silicon Compounds.

| Compound Class | Typical 29Si NMR Chemical Shift Range (ppm) |

|---|---|

| Silanes (R4Si) | +10 to -60 |

| Siloxanes (R3Si-O-SiR3) | +10 to -20 |

| Silanols (R3Si-OH) | 0 to -30 |

| Silanones (R2Si=O) | +40 to +60 |

Note: The expected range for silanones is based on theoretical predictions and data from analogous structures.

Proton and Carbon-13 NMR for Ligand Characterization

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental for characterizing the organic ligands—the methyl and phenyl groups—attached to the silicon atom in this compound. These techniques provide crucial information about the connectivity and electronic environment of the carbon and hydrogen atoms within the molecule.

In the 1H NMR spectrum of this compound, the protons of the methyl group directly bonded to the silicon atom are expected to appear in the upfield region, typically between 0.2 and 0.8 ppm. smolecule.com This characteristic chemical shift is a result of the electropositive nature of silicon. The protons of the phenyl group will resonate in the aromatic region, generally between 7.0 and 8.0 ppm, with a splitting pattern that is indicative of a monosubstituted benzene ring. smolecule.com

The 13C NMR spectrum provides complementary information. The carbon atom of the methyl group attached to silicon is expected to have a chemical shift in the range of -5 to +10 ppm. The carbon atoms of the phenyl ring will exhibit resonances in the aromatic region, typically from 120 to 140 ppm. The ipso-carbon (the carbon directly attached to the silicon) may show a broader and less intense signal. The chemical shifts of the ortho-, meta-, and para-carbons can provide further insights into the electronic interactions between the phenyl ring and the silanone group.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound.

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | Si-CH3 | 0.2 - 0.8 |

| Phenyl-H | 7.0 - 8.0 | |

| 13C | Si-CH3 | -5 - 10 |

| Phenyl-C | 120 - 140 |

Note: These are predicted values based on typical ranges for similar organosilicon compounds.

Mass Spectrometry for Gas-Phase Detection and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that is well-suited for the detection and identification of transient and reactive species in the gas phase, such as this compound. It provides information about the molecular weight of the compound and its fragmentation patterns, which can be used to deduce its structure.

Pyrolysis-Mass Spectrometry Techniques

Pyrolysis-mass spectrometry (Py-MS) is a powerful method for studying the thermal decomposition of materials and for generating and detecting transient species. In the context of this compound, Py-MS can be employed to study its formation from the pyrolysis of appropriate precursors, such as polysiloxanes containing methyl and phenyl groups.

The technique involves rapidly heating a sample in the absence of oxygen, leading to thermal fragmentation. The resulting volatile products are then introduced directly into the ion source of a mass spectrometer. For the detection of a reactive intermediate like this compound, a soft ionization technique, such as photoionization, is often preferred to minimize further fragmentation of the molecular ion. The use of a reflectron time-of-flight (ReTOF) mass spectrometer allows for high-resolution mass analysis, enabling the determination of the elemental composition of the detected ions. researchgate.net

Identification of Reaction Products and By-products

In addition to detecting the target molecule, mass spectrometry is invaluable for identifying the various products and by-products that may be formed during the generation or subsequent reactions of this compound. The fragmentation pattern of the molecular ion in the mass spectrum provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound (C7H8OSi, molecular weight: 136.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 136. Key fragmentation pathways for organosilicon compounds often involve the cleavage of bonds to the silicon atom. Expected fragmentation patterns for this compound could include:

Loss of a methyl radical (•CH3): This would result in a fragment ion at m/z 121, corresponding to [C6H5SiO]+.

Loss of a phenyl radical (•C6H5): This would lead to a fragment ion at m/z 59, corresponding to [CH3SiO]+.

Rearrangement and loss of neutral molecules: Silanones can undergo rearrangements, potentially leading to the loss of stable neutral molecules such as benzene (C6H6) or formaldehyde (CH2O), resulting in other characteristic fragment ions.

By analyzing the masses and relative intensities of the fragment ions, it is possible to piece together the structure of the parent molecule and to identify other species present in the reaction mixture. This information is crucial for understanding the reaction mechanisms and the stability of this compound under different conditions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 136 | [C7H8OSi]+• (Molecular Ion) | - |

| 121 | [C6H5SiO]+ | •CH3 |

| 77 | [C6H5]+ | •CH3SiO |

| 59 | [CH3SiO]+ | •C6H5 |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

Comparative Studies and Broader Implications Within Organosilicon Chemistry

Comparative Analysis of Methyl(phenyl)silanone with Analogous Carbonyl Compounds (Ketones)

The comparison between silanones and their carbon-based ketone analogues, such as acetophenone (B1666503) for this compound, highlights fundamental differences in bonding and reactivity rooted in their respective positions in the periodic table.

Differences in Electronic Structure and Reactivity

The silicon-oxygen double bond (Si=O) in this compound is intrinsically different from the carbon-oxygen double bond (C=O) in ketones. The Si=O bond is characterized by a weak π-bond due to the inefficient overlap between the silicon 3p and oxygen 2p orbitals. This results in a smaller HOMO-LUMO energy gap, making the molecule highly reactive. wikipedia.org Furthermore, the significant difference in electronegativity between silicon (1.90) and oxygen (3.44) leads to a highly polarized bond with a substantial partial positive charge on the silicon atom (Siδ+) and a partial negative charge on the oxygen atom (Oδ−). wikipedia.org

This fundamental difference in electronic structure means that this compound is exceedingly more reactive than acetophenone. While acetophenone is a stable compound that participates in a variety of well-controlled organic reactions, this compound is a transient species that readily undergoes oligomerization to form siloxanes under normal conditions. wikipedia.org

Table 1: Comparative Electronic and Reactivity Properties

| Property | This compound (Predicted) | Acetophenone (Analogous Ketone) |

|---|---|---|

| Bond Type | Si=O (Highly Polarized) | C=O (Moderately Polarized) |

| π-Bond Strength | Weak (Poor 3p-2p overlap) | Strong (Good 2p-2p overlap) |

| HOMO-LUMO Gap | Small | Large |

| Reactivity | Extremely High (Transient) | Moderate (Stable) |

| Primary Fate | Rapid Oligomerization | Stable, undergoes specific reactions |

Re-evaluation of the Double Bond Rule in Group 14 Elements

The "double bond rule" traditionally states that elements of the third period and beyond (like silicon) are reluctant to form multiple bonds. Silanones, including this compound, are prime examples of this principle. Their inherent instability and tendency to form single-bonded networks (siloxanes) are classic manifestations of the rule. wikipedia.org The driving force for this is thermodynamic; the formation of two Si-O single bonds is energetically more favorable than the preservation of one Si=O double bond.